1-(3-Fluorophenyl)-3-(4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)urea
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Description
Synthesis Analysis
The synthesis of this compound involves several steps, including the condensation of appropriate starting materials. While I don’t have specific details on the synthetic route for this compound, it likely follows established protocols for urea derivatives. Researchers have explored various synthetic pathways to access similar structures, often involving boron-based reagents such as 4-fluorophenylboronic acid . These reactions typically proceed under mild conditions and yield the desired product.
Physical And Chemical Properties Analysis
Scientific Research Applications
Hydrogel Formation and Morphology
One study investigated the anion's role in tuning the rheology, morphology, and gelation of low molecular weight salt hydrogelators, highlighting the importance of specific interactions for designing materials with tailored properties. This research underlines the versatility of urea derivatives in material science, particularly in hydrogel formation where the physical properties can be adjusted through anion selection (Lloyd & Steed, 2011).
Synthesis of Fluorinated Compounds
Another area of application involves the synthesis of fluorinated compounds, where the condensation of fluorinated esters or diketones with aldehydes and urea leads to the formation of fluorinated pyrimidine derivatives. These compounds have potential in various fields, including medicinal chemistry and material science, demonstrating the compound's relevance in the synthesis of fluorinated molecules (Saloutin et al., 2000).
Interaction with Fluoride Ions
The interaction between urea derivatives and fluoride ions has been extensively studied, revealing insights into hydrogen bonding and proton transfer mechanisms. These interactions are crucial for designing sensors and understanding the nature of chemical bonding in the presence of fluoride ions, contributing to fields such as analytical chemistry and sensor development (Boiocchi et al., 2004).
Neuropeptide S Antagonist Activity
In pharmaceutical research, derivatives of urea have been identified as potent antagonists of Neuropeptide S (NPS), indicating their potential in developing treatments for disorders related to NPS activity. This showcases the compound's significance in neuromodulation and drug development (Zhang et al., 2008).
Synthesis and Characterization of Heterocyclic Compounds
The synthesis of novel heterocyclic compounds using urea as a catalyst or reactant underscores the versatility of urea derivatives in organic synthesis. These findings contribute to the development of new materials and bioactive molecules, highlighting the broad applicability of urea derivatives in chemical synthesis (Sharma et al., 2015).
properties
IUPAC Name |
1-(3-fluorophenyl)-3-[4-(4-fluorophenyl)-3-oxopyrazin-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N4O2/c18-11-4-6-14(7-5-11)23-9-8-20-15(16(23)24)22-17(25)21-13-3-1-2-12(19)10-13/h1-10H,(H2,20,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTUARIZXZFPIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)NC2=NC=CN(C2=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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